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4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a 2,5-dimethylphenyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Amidation: The nitrated product is then reacted with 2,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-chloro-N-(2,5-dimethylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and chloro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,5-dimethylphenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-chloro-N-(2,5-dimethylphenyl)-3-aminobenzamide: The amino group instead of the nitro group can lead to different pharmacological properties.
Uniqueness
The presence of both the nitro and chloro groups in 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide makes it unique in terms of its chemical reactivity and potential applications. The nitro group can participate in reduction reactions, while the chloro group can undergo substitution reactions, providing a versatile platform for further chemical modifications.
Biological Activity
4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a chloro group, a nitro group, and a dimethylphenyl moiety, contributing to its unique chemical reactivity and biological activity. The molecular formula is C12H12ClN3O3 with a molecular weight of approximately 283.69 g/mol.
The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The chloro and dimethyl groups enhance the compound's binding affinity to target molecules, making it a promising candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been screened against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Pseudomonas aeruginosa | 14 |
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including small cell lung cancer (SCLC) cells. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the benzamide ring is crucial for its antiproliferative activity.
Toxicological Studies
Toxicity assessments conducted on Swiss male albino mice revealed that this compound exhibited no adverse effects on hematological or biochemical parameters at studied doses. This suggests a favorable safety profile for potential therapeutic use.
Case Studies
- Antidiabetic Effects : In a study examining enzyme inhibition, the compound was evaluated for its ability to inhibit α-amylase and α-glucosidase. It showed moderate inhibitory activity against these enzymes, indicating potential antidiabetic properties .
- Antioxidant Activity : The compound was also tested for its antioxidant capabilities using DPPH and ABTS assays. Results indicated substantial free radical scavenging activity .
Properties
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-4-10(2)13(7-9)17-15(19)11-5-6-12(16)14(8-11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABALCQQLQSIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.